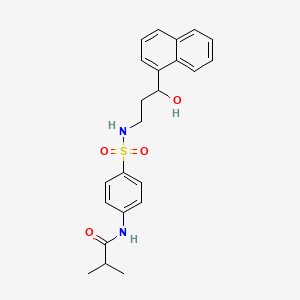

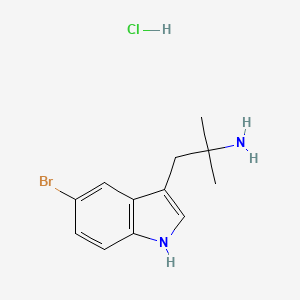

1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride” is a derivative of indole, which is a heterocyclic compound . Indole derivatives are known to possess various biological activities and have been found in many important synthetic drug molecules .

Chemical Reactions Analysis

Again, the specific chemical reactions involving “1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride” would depend on its specific molecular structure. Indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride” would depend on its specific molecular structure. For example, a related compound, “5-bromo-1H-indol-3-yl)acetic acid”, has a melting point of 141-148 ºC .Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives

- The study by Sanchez & Parcell (1990) discusses amine-induced rearrangements of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanones, proposing a pseudo-Favorskii mechanism for producing rearranged amides. These amides can then be reduced to β-substituted tryptamines or hydrolyzed to substituted indole-3-acetic acids, highlighting the versatility of similar compounds in synthetic organic chemistry (J. P. Sanchez & R. Parcell, 1990).

Antimicrobial and Cytotoxic Activities

- Noolvi et al. (2014) synthesized a series of novel azetidine-2-one derivatives of 1H-benzimidazole, including compounds prepared via modifications of 1H-benzimidazol-2-amines, showing good antibacterial activity and cytotoxic properties in vitro. This indicates the potential for derivatives of indole-based compounds to contribute to the development of new antimicrobial and anticancer agents (M. Noolvi et al., 2014).

Organic Chemistry and Catalysis

- Masters et al. (2011) explored o-Bromo(propa-1,2-dien-1-yl)arenes as substrates for domino reactions under Pd catalysis in the presence of secondary amines to form enamines. This research demonstrates the application of bromo-indole derivatives in complex organic synthesis and catalysis, potentially applicable to the synthesis of pharmacologically relevant compounds (Kye-Simeon Masters, M. Wallesch & S. Bräse, 2011).

Corrosion Inhibition

- Vikneshvaran & Velmathi (2017) studied Schiff bases derived from L-Tryptophan for the prevention of corrosion on stainless steel surfaces in acidic environments. Their findings indicate that indole-derived compounds can effectively inhibit corrosion, suggesting that similar bromo-indole compounds could be explored for corrosion inhibition applications (S. Vikneshvaran & S. Velmathi, 2017).

Mecanismo De Acción

Safety and Hazards

The safety and hazards associated with “1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride” would depend on its specific properties. A related compound, “2-(5-Bromo-1H-indol-3-yl)acetic acid”, has been classified with the signal word “Warning” and hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride”, as an indole derivative, could potentially be a subject of future research in drug discovery and development.

Propiedades

IUPAC Name |

1-(5-bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2.ClH/c1-12(2,14)6-8-7-15-11-4-3-9(13)5-10(8)11;/h3-5,7,15H,6,14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQNCFYILUDKFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CNC2=C1C=C(C=C2)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2653154.png)

![N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2653156.png)

![N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2653166.png)

![3,5-dimethoxy-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2653167.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2653169.png)

![1-[3-(5-Methylthiophen-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2653170.png)